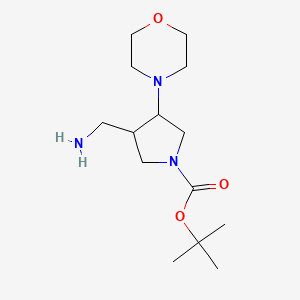

Tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine-based derivative featuring a tert-butyl carboxylate group at the 1-position, an aminomethyl substituent at the 3-position, and a morpholine ring at the 4-position. Its molecular formula is C₁₄H₂₅N₃O₃, with a molecular weight of 283.36 g/mol (calculated based on structural analysis). The tert-butyl group enhances steric protection of the carbamate moiety, improving stability under basic conditions, while the morpholine ring contributes to solubility in polar solvents. The aminomethyl group provides a reactive site for further functionalization, making this compound a versatile intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological or oncological pathways .

Properties

Molecular Formula |

C14H27N3O3 |

|---|---|

Molecular Weight |

285.38 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-morpholin-4-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(18)17-9-11(8-15)12(10-17)16-4-6-19-7-5-16/h11-12H,4-10,15H2,1-3H3 |

InChI Key |

MCHMILDYUDVJKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N2CCOCC2)CN |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

Starting Material: Morpholine derivative with a suitable leaving group (e.g., halide or activated ester)

→ Amination with ammonia or primary amines

→ Carbamate protection with tert-butyl chloroformate

→ Final product: tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Base | Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) |

| Temperature | 0°C to room temperature (20°C) |

| Reaction Time | 1.5 to 4 hours |

| Yield | Typically 70-85% |

Procedure:

- Dissolve the morpholine derivative in DCM.

- Add triethylamine at 0°C.

- Slowly introduce tert-butyl chloroformate.

- Stir at room temperature until completion (monitored via TLC or LC-MS).

- Purify by column chromatography or recrystallization.

Reductive Amination of Pyrrolidine-1-carboxylic Acid Derivatives

Overview:

This approach employs reductive amination to introduce the aminomethyl group at the pyrrolidine ring, followed by protection of the amino group.

Reaction Scheme:

Pyrrolidine-1-carboxylic acid derivative + Formaldehyde or Paraformaldehyde

→ Reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride

→ Protection with tert-butyl chloroformate

→ Final compound: this compound

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or acetonitrile |

| Reagent | Formaldehyde (37% aqueous solution) |

| Reducing Agent | Sodium triacetoxyborohydride |

| Temperature | Room temperature to 40°C |

| Reaction Time | 2-6 hours |

| Yield | 65-80% |

Procedure:

- Mix pyrrolidine-1-carboxylic acid derivative with formaldehyde in solvent.

- Add sodium triacetoxyborohydride gradually.

- Stir until the reaction completes.

- Quench and extract the product.

- Protect the amino group with tert-butyl chloroformate.

Intermediate Derivatization and Post-Functionalization

Overview:

This method involves synthesizing an intermediate amino-pyrrolidine, followed by functionalization with morpholine and carbamate groups.

Reaction Scheme:

Pyrrolidine-1-carboxylic acid derivative

→ Conversion to amino-pyrrolidine via reduction or amination

→ Coupling with morpholine derivatives

→ Carbamate protection with tert-butyl chloroformate

→ Final compound

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) or dichloromethane |

| Reagents | Hydrogen with platinum catalyst or ammonia gas |

| Temperature | 20-50°C |

| Reaction Time | 2-8 hours |

| Yield | 60-75% |

Procedure:

- Reduce the nitrile or ester precursor to the amine.

- Couple with morpholine derivatives under basic conditions.

- Protect with tert-butyl chloroformate.

- Purify via crystallization or chromatography.

Data Summary and Comparative Table

| Method | Key Reagents | Typical Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amination | Morpholine derivative, tert-butyl chloroformate, TEA | 0°C to RT, 1.5-4h | 70-85% | Straightforward, high yield | Requires activated precursor |

| Reductive Amination | Pyrrolidine derivative, formaldehyde, sodium triacetoxyborohydride | RT to 40°C, 2-6h | 65-80% | Efficient for aminomethyl groups | Sensitive to moisture |

| Intermediate Derivatization | Nitrile/ester reduction, coupling reagents | 20-50°C, 2-8h | 60-75% | Versatile, adaptable | Multi-step process |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can target the carbonyl group in the carboxylate, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups onto the morpholine ring.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural features.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the morpholine ring and aminomethyl group can facilitate interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate are compared below with related pyrrolidine and piperidine derivatives. Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: Morpholine vs. Pyrimidine: The morpholine ring in the target compound enhances solubility in aqueous media compared to pyrimidine-containing analogs (e.g., ), which are more lipophilic due to aromatic rings .

Synthetic Utility :

- The tert-butyl carbamate group in all listed compounds facilitates deprotection under acidic conditions (e.g., TFA), but stability varies. The nitro group in ’s compound may limit compatibility with reducing agents .

- Chlorine in ’s derivative enhances electrophilicity, making it suitable for nucleophilic aromatic substitution, whereas the target compound’s morpholine is inert under such conditions .

Biological Relevance: Morpholine-containing compounds (target, ) are often prioritized in drug design for improved blood-brain barrier penetration, contrasting with pyridinyl () or difluorophenoxy () analogs, which may target peripheral pathways .

Spectroscopic Differentiation :

- IR spectra of alkyne-containing analogs (e.g., ) show distinct C≡C stretches (~2215 cm⁻¹), absent in the target compound. The target’s NH₂ group would exhibit characteristic NMR shifts at δ ~1.5–2.5 ppm .

Biological Activity

Tert-butyl 3-(aminomethyl)-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as a therapeutic agent targeting various biological pathways.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 270.36 g/mol. Its structure includes a tert-butyl group, an aminomethyl group, and a morpholine moiety attached to the pyrrolidine ring, which enhances its ability to interact with biological systems.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in neurotransmission and metabolic processes.

- Receptor Modulation : It interacts with various receptors, potentially affecting signaling pathways critical for cellular communication.

The morpholine component is particularly significant as it may facilitate the compound's permeability across biological membranes, enhancing its pharmacokinetic properties.

Biological Activities

Research has shown that this compound possesses several biological activities, including:

- Anticonvulsant Activity : Similar pyrrolidine derivatives have demonstrated anticonvulsant properties, suggesting potential applications in treating epilepsy .

- Neuroprotective Effects : The compound may exhibit protective effects against neurodegenerative conditions by modulating amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological efficacy of related compounds and their mechanisms:

- In Vitro Studies : Research indicates that similar compounds can significantly inhibit the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity in astrocytes. For instance, a related compound showed an 85% inhibition of aggregation at a concentration of 100 µM .

- In Vivo Models : Animal studies have highlighted the potential of these compounds to improve cognitive function in models of Alzheimer's disease. However, bioavailability remains a challenge, necessitating further optimization for clinical applications .

Comparative Analysis

To understand the relative efficacy of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Weight | Mechanism of Action | Notable Activity |

|---|---|---|---|

| This compound | 270.36 g/mol | Enzyme inhibition, receptor modulation | Neuroprotective |

| Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate | 270.36 g/mol | Enzyme inhibition | Anticonvulsant |

| Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 200.28 g/mol | Receptor binding | Antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.